![molecular formula C14H12N2 B183159 2-(4-Methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-60-5](/img/structure/B183159.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Overview

Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been widely studied for its biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine is the KRAS G12C protein, a key player in certain types of cancer . This compound has been explored for its potential as a covalent inhibitor, specifically targeting this protein .

Mode of Action

This compound interacts with its targets through a covalent bond, a strong form of chemical bond that ensures a stable interaction . This interaction leads to the inhibition of the target protein, disrupting its normal function and potentially leading to the death of cancer cells .

Biochemical Pathways

Given its target, it likely impacts pathways related to cell growth and proliferation, particularly in cancer cells with the kras g12c mutation .

Result of Action

The primary result of the action of this compound is the inhibition of the KRAS G12C protein, leading to a potential decrease in the growth and proliferation of cancer cells . This makes it a promising lead compound for the treatment of intractable cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction is carried out in water or a water-containing solvent, making the method green and environment-friendly . .

Biochemical Analysis

Biochemical Properties

2-(4-Methylphenyl)imidazo[1,2-a]pyridine has been found to interact with various enzymes and proteins. For instance, it has been shown to have potent activity against a wide spectrum of infectious agents . The nature of these interactions is largely dependent on the specific biochemical context and the functional groups present on the this compound molecule .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on cell function. For instance, it has been reported to inhibit the growth of various types of cells in a dose-dependent manner . It has also been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific context and the functional groups present on the this compound molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models

Preparation Methods

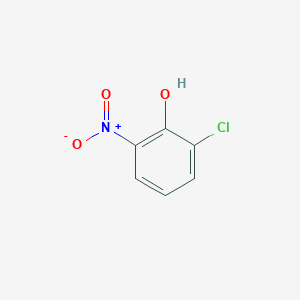

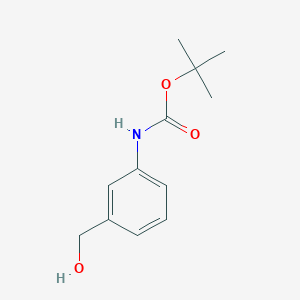

The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Methylphenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

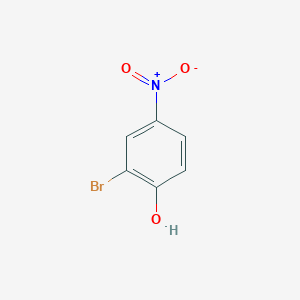

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized, reduced, and halogenated derivatives, which can further be utilized in various applications .

Scientific Research Applications

2-(4-Methylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

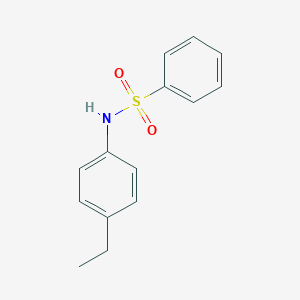

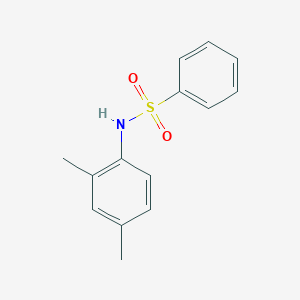

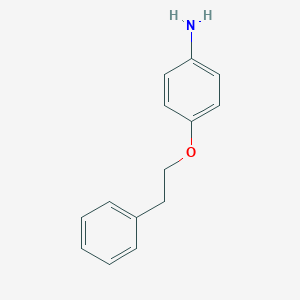

2-(4-Methylphenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:

Zolpidem: A well-known sedative and hypnotic drug that also contains the imidazo[1,2-a]pyridine scaffold.

Zolpaldehyde: Another derivative with similar structural features, used in various chemical syntheses.

Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds exhibit selective COX-2 inhibitory activity and have been studied for their anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDVZKOLMCTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388865 | |

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65964-60-5 | |

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

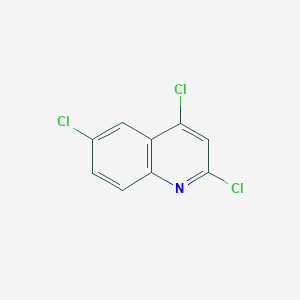

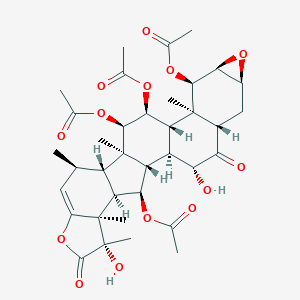

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

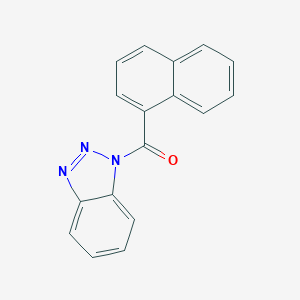

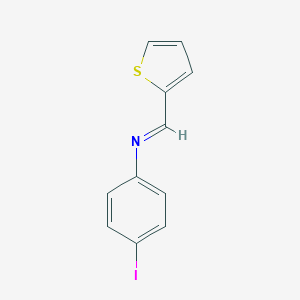

Feasible Synthetic Routes

Q1: How does zolpidem exert its hypnotic effects within the brain?

A1: Zolpidem interacts with the benzodiazepine recognition site on the GABAA receptor complex in the brain. [, ] This interaction enhances the effects of GABA, an inhibitory neurotransmitter, leading to neuronal inhibition and ultimately promoting sedation and sleep. [] Notably, zolpidem displays selectivity towards specific subtypes of GABA receptors, contributing to its hypnotic effects with fewer side effects compared to some benzodiazepines. []

Q2: How is zolpidem distributed within the brain, and how does this relate to its duration of action?

A2: Following administration, zolpidem rapidly reaches the brain, with concentrations reaching 30-50% of plasma levels within a short timeframe. [] It exhibits a relatively homogenous distribution across brain regions. [] Both absorption and elimination from the brain are rapid, paralleling its plasma pharmacokinetics. [] This rapid kinetic profile aligns with zolpidem's quick onset and short duration of action as a hypnotic agent. []

Q3: Does zolpidem impact different types of GABAergic neurons in the brain equally?

A3: Research indicates that zolpidem might have differential effects on distinct GABAergic neuron populations within the thalamus, a brain region critical for sleep regulation. Studies show zolpidem exhibits a stronger modulatory effect on synaptic GABAA receptors in thalamocortical relay neurons compared to those in neurons of the reticular thalamic nucleus (RTN). [] Conversely, eszopiclone, another hypnotic drug, demonstrates higher efficacy at synaptic GABAA receptors in RTN neurons. [] This suggests that subtle differences in the pharmacological profiles of hypnotic drugs might contribute to variations in their clinical effects.

Q4: Can zolpidem levels be measured in biological samples, and how long after ingestion is it detectable?

A4: A specific and sensitive radioimmunoassay has been developed to detect zolpidem and its metabolites in urine and serum samples. [] This assay allows for the pre-screening of forensic and emergency samples and is capable of detecting zolpidem up to 48 hours after a 10 mg oral dose. [] This underscores the importance of analytical methods in monitoring drug levels and understanding their pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.